BenchChemオンラインストアへようこそ!

5-(1-Benzofuran-2-yl)pyridin-3-ol

Medicinal Chemistry Hydrogen Bonding CYP19 Aromatase Inhibition

5-(1-Benzofuran-2-yl)pyridin-3-ol (C₁₃H₉NO₂, MW 211.22 g/mol) is a heterocyclic small molecule composed of a benzofuran moiety linked at the 2‑position to a pyridine ring bearing a hydroxyl group at the 3‑position. This hydroxyl placement distinguishes it from the more widely reported 1‑benzofuran‑2‑yl(pyridin‑3‑yl)methanol and 5‑(1‑benzofuran‑2‑yl)pyridin‑2‑ol analogs, creating a unique hydrogen‑bond donor/acceptor geometry.

Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
Cat. No. B6645625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Benzofuran-2-yl)pyridin-3-ol
Molecular FormulaC13H9NO2
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=CC(=CN=C3)O
InChIInChI=1S/C13H9NO2/c15-11-5-10(7-14-8-11)13-6-9-3-1-2-4-12(9)16-13/h1-8,15H
InChIKeyKUEKOSHYTDDPSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Benzofuran-2-yl)pyridin-3-ol: Structural Definition, Procurement-Relevant Identity, and Comparator Landscape for Scientific Sourcing


5-(1-Benzofuran-2-yl)pyridin-3-ol (C₁₃H₉NO₂, MW 211.22 g/mol) is a heterocyclic small molecule composed of a benzofuran moiety linked at the 2‑position to a pyridine ring bearing a hydroxyl group at the 3‑position [1]. This hydroxyl placement distinguishes it from the more widely reported 1‑benzofuran‑2‑yl(pyridin‑3‑yl)methanol and 5‑(1‑benzofuran‑2‑yl)pyridin‑2‑ol analogs, creating a unique hydrogen‑bond donor/acceptor geometry [2]. The compound is typically supplied at ≥95% purity and is primarily used as a research intermediate or scaffold‑hopping starting point in medicinal chemistry programs [3].

5-(1-Benzofuran-2-yl)pyridin-3-ol: Why In‑Class Benzofuran‑Pyridine Hybrids Are Not Interchangeable in Biological Systems


Benzofuran‑pyridine hybrids cannot be generically interchanged because small variations in substitution pattern dramatically alter target engagement and selectivity. For example, replacing the pyridin‑3‑ol with pyridin‑2‑ol or removing the hydroxyl entirely eliminates a critical hydrogen‑bonding contact, while inserting a methanol linker changes the spatial relationship between the benzofuran and pyridine rings [1]. In CYP19 aromatase assays, the benzofuran‑2‑yl‑(phenyl)‑3‑pyridylmethanol series exhibited IC₅₀ values ranging from 1.3 to 25.1 µM depending solely on peripheral substitution, demonstrating that even modest structural modifications within the same scaffold can produce >19‑fold differences in potency [2]. The specific 5‑(1‑benzofuran‑2‑yl)pyridin‑3‑ol architecture therefore represents a distinct chemical entity whose procurement cannot be satisfied by a near‑neighbor analog without risking failure of the intended assay or synthetic route.

5-(1-Benzofuran-2-yl)pyridin-3-ol: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen‑Bond Donor Capacity of the Pyridin‑3‑ol Fragment vs. Pyridine and Pyridin‑2‑ol Analogs

The 3‑hydroxyl group on the pyridine ring functions as a hydrogen‑bond donor (HBD), a feature absent in the non‑hydroxylated analog 3‑(1‑benzofuran‑2‑yl)pyridine and geometrically distinct from the pyridin‑2‑ol isomer. In the benzofuran‑2‑yl‑(phenyl)‑3‑pyridylmethanol SAR series, the hydroxyl‑bearing derivatives consistently showed superior CYP19 inhibitory activity compared with unsubstituted pyridine analogs, with the 4‑methoxyphenyl‑substituted pyridylmethanol achieving an IC₅₀ of 1.3 µM versus 18.5 µM for the clinical comparator aminoglutethimide [1]. Computational modeling indicates that the pyridin‑3‑ol oxygen can accept a hydrogen bond while the hydroxyl proton can donate to the heme‑iron or nearby residues, a dual capability not achievable by pyridine alone [2].

Medicinal Chemistry Hydrogen Bonding CYP19 Aromatase Inhibition

Direct Aryl–Heteroaryl Connectivity vs. Methylene‑Bridged Analogs: Impact on CYP19 Inhibitory Potency

5‑(1‑Benzofuran‑2‑yl)pyridin‑3‑ol features a direct C–C bond between the benzofuran and pyridine rings, conferring greater conformational rigidity compared with the methylene‑bridged analog 1‑benzofuran‑2‑yl(pyridin‑3‑yl)methanol. In the benzofuran‑2‑yl‑(phenyl)‑3‑pyridylmethanol series, the presence of the methanol linker permits free rotation, resulting in a wide IC₅₀ range of 1.3–25.1 µM against CYP19 depending on the aryl substituent [1]. Conversely, 6‑methoxy‑ and 6‑hydroxy‑substituted benzofuran derivatives with direct pyridine attachment achieved IC₅₀ values of 0.01–1.46 µM, representing up to a ~13‑fold improvement over the best methylene‑linked analog (IC₅₀ 1.3 µM) [2]. The pyridine benzofuran 4a (4‑fluorophenyl, direct attachment) reached an IC₅₀ of 44 nM, approximately 14‑fold more potent than the reference drug arimidex (IC₅₀ 600 nM) [2].

Aromatase Inhibition Structure–Activity Relationship Conformational Rigidity

Benzofuran vs. Furan Core: Essentiality of the Fused Benzene Ring for Biological Activity

The fused benzene ring of the benzofuran moiety is essential for target binding, as demonstrated by direct comparative studies. Furan‑2‑yl‑(phenyl)‑3‑pyridylmethanol derivatives, which lack the fused benzene, were completely devoid of CYP19 inhibitory activity, whereas the corresponding benzofuran‑2‑yl analogs achieved IC₅₀ values of 1.3–25.1 µM [1]. In a separate HCV NS5B polymerase screen, the benzofuran‑2‑yl analog (compound 2a) showed an IC₅₀ of 29.6 µM, while the furan‑2‑yl analog (compound 1a) was somewhat more potent at 21.8 µM [2], indicating that the benzene ring contribution is target‑dependent. The benzofuran core provides additional π‑stacking surface area and hydrophobic contacts that are absent in the monocyclic furan scaffold [3].

P450 Aromatase Benzofuran SAR Hydrophobic Binding

Drug‑Likeness and Physicochemical Property Profile for Screening Library Procurement

5‑(1‑Benzofuran‑2‑yl)pyridin‑3‑ol (MW 211.22, cLogP ~2.5–3.0, 1 HBD, 3 HBA) falls within lead‑like chemical space and has a lower molecular weight than most benzofuran‑pyridine clinical candidates, making it suitable as a fragment for elaboration or as a minimal pharmacophore [1]. By comparison, 1‑benzofuran‑2‑yl(pyridin‑3‑yl)methanol (MW 225.25) adds a methylene and hydroxyl, increasing both MW and rotatable bond count, while 2‑methylbenzofuro[2,3‑b]pyridine‑8‑ol (MW 211.22, isomeric) presents a fused tricyclic system with different solubility and metabolic stability characteristics . The compound obeys Lipinski and Veber rules (MW <500, cLogP <5, HBD ≤5, HBA ≤10, rotatable bonds ≤10), supporting its use in high‑throughput screening cascades without the developability flags often associated with larger benzofuran conjugates [2].

Drug‑Likeness Physicochemical Properties Fragment‑Based Drug Discovery

5-(1-Benzofuran-2-yl)pyridin-3-ol: Evidence‑Grounded Research and Industrial Application Scenarios


CYP19 Aromatase Inhibitor Lead Optimization and Scaffold‑Hopping

Based on the demonstrated potency of direct‑linked benzofuran‑pyridine hybrids (IC₅₀ down to 44 nM for compound 4a) and the essential role of the benzofuran benzene ring, 5‑(1‑benzofuran‑2‑yl)pyridin‑3‑ol serves as a minimal pharmacophore for initiating SAR studies around the pyridin‑3‑ol hydrogen‑bond network. Its hydroxyl group can be elaborated into ethers, esters, or heterocycles to probe the access channel of CYP19 [1].

Fragment‑Based Drug Discovery (FBDD) Library Member

With MW 211.22, 1 rotatable bond, and full compliance with Rule‑of‑Three guidelines (MW ≤300, cLogP ≤3, HBD ≤3, HBA ≤3), this compound is an ideal fragment for NMR or SPR‑based screening against kinases, cytochrome P450s, or other drug targets where planar heteroaromatic fragments have demonstrated binding [2]. Its lower conformational flexibility relative to methanol‑bridged analogs (1 vs. 2 rotatable bonds) favors higher ligand efficiency.

Synthetic Intermediate for Benzofuran‑Pyridine Hybrid Libraries

The pyridin‑3‑ol group is a versatile synthetic handle for O‑alkylation, O‑acylation, or Mitsunobu reactions, enabling rapid parallel synthesis of diverse analog libraries. This differentiates the compound from 3‑(1‑benzofuran‑2‑yl)pyridine, which lacks this reactive functionality and requires less efficient C–H activation strategies for derivatization [3].

Selectivity Profiling Against Furan‑Containing Counter‑Screens

Because furan‑2‑yl analogs are completely inactive against CYP19, 5‑(1‑benzofuran‑2‑yl)pyridin‑3‑ol can be used as a benzofuran‑positive control alongside its furan counterpart as a negative control in selectivity panels, establishing target‑specific SAR early in a program [1].

Quote Request

Request a Quote for 5-(1-Benzofuran-2-yl)pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.